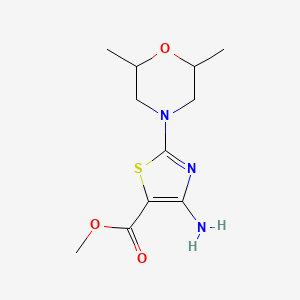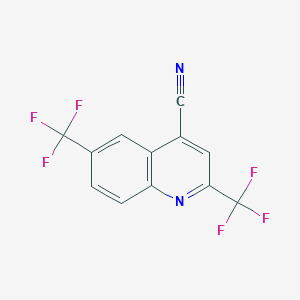
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile is a member of the quinoline family. It has a linear formula of C12H4F6N2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C12H4F6N2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 290.16 g/mol .Applications De Recherche Scientifique
Photovoltaic Properties
- Photovoltaic Applications in Organic-Inorganic Diodes : Quinoline derivatives have been studied for their photovoltaic properties and potential use in organic-inorganic photodiode fabrication. The electrical properties of such devices, including current-voltage characteristics, suggest their suitability as photodiodes, with improvements observed in devices containing chlorophenyl substitution groups (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical and Morphological Studies
- Optical Properties of Tri-fluoromethyl Substituted Quinoxalines : Similar compounds, particularly tri-fluoromethyl substituted quinoxalines, have been characterized for their optical properties, exhibiting fluorescence in solid state and Aggregation Induced Emission (AIE) states. These findings are significant for understanding the interaction of such compounds with light (Rajalakshmi & Palanisami, 2020).
Computational and Spectroscopic Studies
- DFT Computational Study of Quinoline Derivatives : A computational study using density functional theory (DFT) of a novel quinoline derivative revealed insights into its structural stability and quantum chemical reactivity parameters. Such studies are essential for predicting the behavior and potential applications of these compounds (Al-Ahmary et al., 2018).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Certain quinoline derivatives have been found effective as corrosion inhibitors for mild steel in acidic mediums. This application is crucial in industrial contexts where corrosion prevention is vital (Singh, Srivastava, & Quraishi, 2016).
Propriétés
IUPAC Name |
2,6-bis(trifluoromethyl)quinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZCYKIZTBMTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)


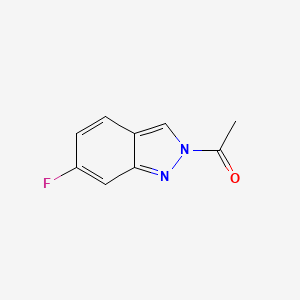
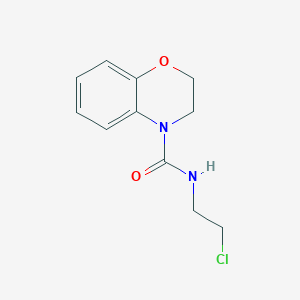

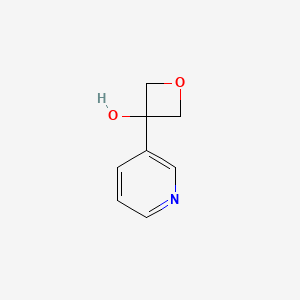
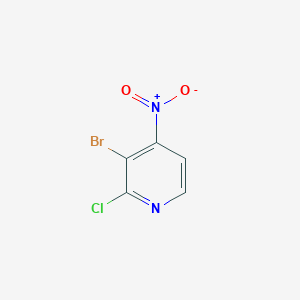

![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
